molecular formula C12H21NO4 B3359549 methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate CAS No. 862700-37-6

methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate

Numéro de catalogue: B3359549
Numéro CAS: 862700-37-6
Poids moléculaire: 243.3 g/mol
Clé InChI: ZZGMDDXYOHHJMT-RKDXNWHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeted therapies. Its stereochemistry (1R,3R) and functional groups confer unique reactivity and stability, enabling precise control in multi-step syntheses .

Propriétés

IUPAC Name

methyl (1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMDDXYOHHJMT-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862700-37-6
Record name Methyl (1R,3R)-rel-3-{[(t-butoxy)carbonyl]aminocyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents like ammonia or amines.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyclopentane ring or the ester group.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Medicinal Chemistry

Role as a Building Block:

  • This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those that target specific biological pathways. The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to protect amine functionalities during reactions.

Case Studies:

  • Research has demonstrated its utility in synthesizing cyclic peptides that exhibit antimicrobial properties. For instance, cyclopentane derivatives have been shown to enhance the selectivity and potency of peptide-based drugs against resistant bacterial strains .

Peptide Synthesis

Synthesis of Modified Amino Acids:

  • Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate is employed to create modified amino acids that can be incorporated into peptides. This modification can lead to enhanced stability and bioavailability of therapeutic peptides.

Example Applications:

  • In one study, the compound was utilized to synthesize a peptide that demonstrated improved binding affinity for specific receptors involved in cancer progression. The cyclopentane structure contributed to a conformational rigidity that is beneficial for receptor interaction .

Material Science

Polymer Chemistry:

  • The compound has potential applications in the development of new polymeric materials. Its ability to form stable linkages can be exploited in creating polymers with specific mechanical and thermal properties.

Research Insights:

  • A recent investigation into the polymerization of methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate revealed its effectiveness in producing thermoresponsive polymers that can change properties under varying temperatures. These materials are promising for applications in drug delivery systems where controlled release is crucial .

Chemical Properties and Safety

Physical and Chemical Properties:

  • Molecular Formula: C12H21NO4
  • Molecular Weight: 243.30 g/mol
  • XLogP3: 1.7 (indicating moderate lipophilicity)

These properties suggest that the compound can interact favorably with biological membranes, making it suitable for pharmaceutical applications.

Safety Considerations:

  • As with many chemical compounds used in research, appropriate safety measures should be taken during handling. It is classified under various safety guidelines and should be used only in professional laboratory settings .

Summary Table of Key Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for bioactive molecule synthesisAntimicrobial cyclic peptides
Peptide SynthesisModified amino acid productionEnhanced receptor-binding peptides
Material ScienceDevelopment of thermoresponsive polymersDrug delivery systems
Chemical PropertiesModerate lipophilicity; protective group utilityFavorable interactions with biological membranes

Mécanisme D'action

The mechanism of action of methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate involves its reactivity with various biological and chemical targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions. The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stereoisomers and Conformational Variants

The stereochemical configuration significantly influences physicochemical properties and biological interactions. Key stereoisomers include:

  • Methyl (1S,3S)-3-Boc-amino-cyclopentane-1-carboxylate (CAS 329910-39-6): The enantiomeric form (1S,3S) exhibits distinct NMR shifts and chromatographic behavior compared to the (1R,3R) variant, impacting solubility and crystallization .
  • Methyl (1R,3S)-3-Boc-amino-cyclopentane-1-carboxylate (CAS 173464-47-6): The cis configuration (1R,3S) alters hydrogen-bonding capacity and steric hindrance, affecting coupling reactions in peptide synthesis .

Table 1: Stereochemical Comparison

Compound Configuration CAS Number Key Application
Target compound (1R,3R) 489446-72-2 Intermediate for kinase inhibitors
Enantiomer (1S,3S) 329910-39-6 Protease inhibitor synthesis
Diastereomer (1R,3S) 173464-47-6 Conformational studies
Cyclopentene vs. Cyclopentane Derivatives

Unsaturated analogs, such as methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate (CAS 168683-02-1), introduce a double bond, reducing ring strain and altering reactivity. The conjugated double bond enables Diels-Alder reactions, unlike the saturated cyclopentane backbone of the target compound . Hydrogenation of cyclopentene derivatives (e.g., using Pd/C or PtO₂) yields saturated analogs, as demonstrated in and .

Table 2: Ring Structure Impact on Reactivity

Compound Type Structure Key Reaction Synthetic Utility
Cyclopentane (Target) Saturated Amide coupling, Boc deprotection Stable intermediate for APIs
Cyclopentene Unsaturated Diels-Alder, hydrogenation Precursor for chiral scaffolds
Substituent Effects
  • Isopropyl and Trifluoromethyl Groups : Derivatives like tert-butyl ((1R,3S)-3-isopropyl-3-[[4-(trifluoromethyl)phenyl]carbonyl]cyclopentyl)carbamate () exhibit enhanced lipophilicity (logP increase by ~1.5 units) and metabolic stability due to fluorine’s electron-withdrawing effects .
  • Hydroxy and Methoxyethyl Groups : Hydroxyl-substituted analogs (e.g., ) increase polarity (cLogP reduction by ~0.8), improving aqueous solubility but requiring protection during synthesis . Methoxyethyl groups () introduce ether linkages, moderating pharmacokinetic profiles .
Physicochemical and Spectroscopic Properties
  • NMR Data : The target compound’s Boc group generates distinct signals at δ 1.4 ppm (t-Bu, $^1$H) and 80–85 ppm (quaternary C, $^{13}$C). Cyclopentene derivatives show deshielded vinyl protons (δ 5.5–6.0 ppm) .
  • Mass Spectrometry : HRMS of the target compound confirms molecular ion [M+H]⁺ at m/z 259.3, while bicyclo derivatives fragment preferentially at strained bridgehead bonds .

Activité Biologique

Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate, with the CAS number 489446-72-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.303 g/mol
  • CAS Number : 489446-72-2
  • Purity : ≥ 97%

The biological activity of methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate is primarily linked to its role as a building block in the synthesis of various bioactive molecules. The tert-butoxycarbonyl (Boc) group serves as a protective group in peptide synthesis, which is crucial for the development of peptide-based therapeutics.

Potential Biological Activities

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. This is achieved through the modulation of cell cycle pathways and apoptosis-related proteins.
  • Neuroprotective Effects : Some research indicates that compounds similar to methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate may offer neuroprotective benefits, potentially through the inhibition of neuroinflammatory processes.
  • Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating potential use in developing new antimicrobial agents.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of cyclopentane derivatives, including methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate. The findings indicated that modifications to the Boc group significantly influenced biological activity and selectivity towards specific targets in cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis; affects cell cycle regulation ,
NeuroprotectiveInhibits neuroinflammation
AntimicrobialEffective against certain bacterial strains ,

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., d6-DMSO at 2.50 ppm for 1^1H) resolve cyclopentane ring protons and Boc group signals. NOESY confirms cis/trans configurations .
  • HRMS : ESI/APCI-MS validates molecular weight (e.g., calculated for C₁₂H₂₁NO₄: 267.147 g/mol) .
  • Chiral HPLC : Polysaccharide columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/IPA gradients .

Q. Advanced

  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
  • Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via IR spectra .
  • Isotopic Labeling : 15^{15}N or 13^{13}C labels track Boc group stability during reactions .

How do structural modifications (e.g., fluorination or methyl substitution) impact the compound’s reactivity and biological activity?

Q. Advanced

  • Fluorination : Introducing CF₃ or CF₂ groups (e.g., as in ) increases metabolic stability and alters electronic properties (σₚ ≈ –0.43 for CF₃).
  • Methyl Substitution : Methyl groups at C1 or C3 enhance steric hindrance, reducing ring-opening reactions but potentially improving binding affinity in enzyme inhibitors .
  • Comparative Studies : Analogs like methyl (1R,3R)-3-(trifluoromethyl)cyclopentanecarboxylate show 3–5× higher activity in kinase assays .

What strategies address low yields in the conjugate addition-ring closure synthesis of cyclopentane β-amino acids?

Q. Advanced

  • Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) improve ring-closure efficiency .
  • Catalyst Screening : Chiral Pd or Ru catalysts enhance enantiomeric excess (e.g., up to 98% ee in ).
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 15% yield improvement .

How can computational methods predict the compound’s behavior in catalytic asymmetric reactions?

Q. Advanced

  • DFT Calculations : Model transition states to identify favorable pathways (e.g., chair vs. boat transition states in cyclopropanation) .
  • MD Simulations : Predict solubility and aggregation tendencies in aqueous/organic mixtures .
  • QSAR Models : Correlate substituent effects (e.g., Hammett constants) with reaction rates or bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate
Reactant of Route 2
methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.